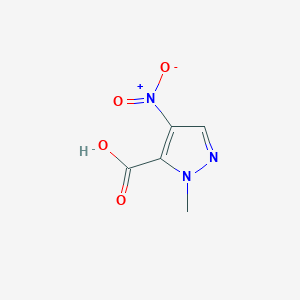
(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structure, which includes a pyridine ring and an oxazolidine ring
Mechanism of Action
Target of Action
The primary target of the compound (2-(Pyridin-3-yl)oxazolidine-4,4-diyl)dimethanol, also known as (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol, is Cerium (III) ions . Cerium is a rare earth metal element and the most abundant member of the lanthanide series .
Mode of Action
The compound interacts with Cerium (III) ions in a highly sensitive and selective manner . The geometry of the compound and its coordination of Cerium (III) was proven by using density functional theory (DFT) calculations . The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap was decreased when the compound forms a complex with Cerium (III), indicating a change in the electronic structure .
Biochemical Pathways
The compound is used as a fluorescent probe for the detection of Cerium (III) ions
Pharmacokinetics
The compound exhibits high sensitivity and selectivity towards an aqueous solution of Cerium (III) over various metal ions under biologically relevant conditions . The limit of detection (LOD) was reported as 54.0 nM . .
Result of Action
The result of the compound’s action is the formation of a complex with Cerium (III) ions, which can be detected due to the change in the fluorescent properties of the compound . This allows for high sensitivity and selectivity detection of Cerium (III) ions .
Action Environment
The compound is effective in an aqueous solution under biologically relevant conditions (100.0 mM HEPES buffer pH 7.4) . Environmental factors such as pH and the presence of other metal ions can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol typically involves the reaction of pyridine derivatives with oxazolidine intermediates. One common method involves the condensation of 2-pyridinecarboxaldehyde with an oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated pyridine derivatives, substituted oxazolidines.
Scientific Research Applications
Chemistry
In chemistry, (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological pathways and mechanisms .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol: Unique due to its dual ring structure.
Pyridine derivatives: Similar in having the pyridine ring but lack the oxazolidine ring.
Oxazolidine derivatives: Similar in having the oxazolidine ring but lack the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its combined pyridine and oxazolidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-pyridin-3-yl-1,3-oxazolidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-5-10(6-14)7-15-9(12-10)8-2-1-3-11-4-8/h1-4,9,12-14H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIFKGWBTWJXQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(O1)C2=CN=CC=C2)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349454 |
Source


|
| Record name | (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312620-99-8 |
Source


|
| Record name | (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














